molecular formula C18H19N3O5 B2470471 4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-65-1

4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2470471
CAS No.: 946325-65-1
M. Wt: 357.366
InChI Key: BWQPLKKGAMQHKH-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d]pyrimidine-2,5-dione core substituted with a 1,3-benzodioxole group at position 4 and a tetrahydrofuran (oxolane)-derived methyl group at position 4. Its synthesis likely involves strategies similar to those reported for related pyrrolo[3,4-d]pyrimidine derivatives, such as aza-Wittig reactions or condensation of amino intermediates with carbonyl-containing reagents .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c22-17-15-12(8-21(17)7-11-2-1-5-24-11)19-18(23)20-16(15)10-3-4-13-14(6-10)26-9-25-13/h3-4,6,11,16H,1-2,5,7-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQPLKKGAMQHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the construction of the pyrrolopyrimidine core. The oxolane moiety is then introduced through a series of reactions, including alkylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring or the pyrrolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(1,3-Benzodioxol-5-yl), 6-(oxolan-2-yl-methyl) Potential kinase/modulatory activity (inferred from structural analogs)
Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives (e.g., from ) Spiro-pyrrolo[3,4-d]pyrimidine Spiro-cyclohexane or fused azaspiroundecanedione Anti-inflammatory (COX-1/2 inhibition), antioxidant (DPPH scavenging)
Pyrrolo[2,3-d]Pyrimidine Derivatives (e.g., 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine) Pyrrolo[2,3-d]pyrimidine Chlorine, cyclopentyl, dimethylcarboxamide Kinase inhibition (EGFR tyrosine kinase)
Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (e.g., 11a,b from ) Thiazolo-pyrimidine 5-Methylfuran, cyano, substituted benzylidene Anticancer/antimicrobial (inferred from nitrile and aromatic substituents)
Pyrimidinone Derivatives (e.g., ) Pyrimidinone Trifluoromethyl, benzyl, methylpyrazole Unknown; trifluoromethyl may enhance metabolic stability

Physicochemical Properties

Compound Class Melting Point (°C) IR/NMR Key Peaks Solubility (Inferred)
Target Compound Not reported Expected peaks: ~1700 cm⁻¹ (C=O), 2900–3000 cm⁻¹ (CH aliphatic), aromatic C–H Moderate lipophilicity
Spiro Pyrrolo[3,4-d]Pyrimidines 268–269 (e.g., 12) 2220 cm⁻¹ (CN), 1719 cm⁻¹ (C=O); NMR: δ 2.34 (CH3), 9.59 (NH) Low aqueous solubility
Thiazolo-Pyrimidine-6-Carbonitriles 213–246 2219–2229 cm⁻¹ (CN); NMR: δ 7.94–8.01 (=CH), 2.24–2.37 (CH3) Moderate (polar aprotic solvents)
Tetrahydropyrimidine Carbonitriles 190.9 2188 cm⁻¹ (CN), 1700–1689 cm⁻¹ (C=O); NMR: δ 2.5–3.3 (CH3) Variable (dependent on substituents)

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic derivative belonging to the class of pyrrolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the realms of antidiabetic and anticancer properties. This article delves into its biological activity based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C17H16N2O4\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4

This structure incorporates a benzodioxole moiety and a pyrrolopyrimidine core which are known for their diverse biological activities.

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. The compound's ability to inhibit α-amylase , an enzyme involved in carbohydrate metabolism, has been a focal point. For instance:

  • In vitro studies demonstrated that certain benzodioxole derivatives exhibited significant α-amylase inhibition with IC50 values ranging from 0.68 µM to 0.85 µM .
  • In vivo experiments using a streptozotocin-induced diabetic mouse model showed that these compounds could effectively reduce blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cytotoxicity assays indicated that some derivatives displayed significant activity against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM .
  • Notably, compounds derived from the benzodioxole structure have shown promise in targeting multiple signaling pathways involved in cancer proliferation and survival .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of α-amylase, reducing the breakdown of carbohydrates into simple sugars.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by interfering with specific regulatory proteins involved in cell division.
  • Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in malignant cells through the activation of caspases and other pro-apoptotic factors.

Research Findings and Case Studies

StudyFindings
Study AEvaluated the antidiabetic effects in vitro and in vivo; showed significant α-amylase inhibition and reduction in blood glucose levels.
Study BInvestigated cytotoxic effects on cancer cell lines; indicated promising results with substantial inhibition of cell proliferation.
Study CExplored the mechanism of action; detailed how the compound induces apoptosis and affects cell cycle regulation.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols such as:

  • Nucleophilic substitution for introducing the benzodioxole moiety.
  • Cyclocondensation reactions using precursors like pyrimidine-diones and tetrahydrofuran-derived aldehydes.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures aid in crystallization .
  • Temperature control : Reactions often require reflux conditions (80–120°C) to achieve cyclization, with yields ranging from 55% to 75% depending on substituent reactivity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying substituent positions and ring systems. For example, benzodioxole protons typically appear as doublets at δ 6.7–7.1 ppm, while tetrahydrofuran methylene groups resonate at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Enzyme inhibition assays : Screen against kinase targets (e.g., tyrosine kinases) using fluorescence-based protocols with ATP-competitive inhibitors as positive controls .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50_{50} calculations) .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

  • Reaction path searches : Quantum chemical calculations (DFT) model transition states and intermediates to identify low-energy pathways .
  • Solvent effects : COSMO-RS simulations predict solvent interactions to optimize polarity and reduce side reactions .
  • Machine learning : Train models on existing pyrimidine-dione synthesis data to predict optimal conditions (e.g., temperature, catalyst loadings) .

Q. What strategies resolve discrepancies between experimental data and theoretical predictions?

  • Cross-validation : Combine NMR, X-ray crystallography, and IR to resolve ambiguous proton assignments (e.g., overlapping signals in crowded regions) .
  • Kinetic profiling : Use stopped-flow spectroscopy to compare experimental reaction rates with computational predictions .
  • Isotopic labeling : 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled precursors trace reaction mechanisms and validate proposed intermediates .

Q. How can advanced statistical methods enhance synthesis reproducibility?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., molar ratios, solvent volume) and identify critical parameters .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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